Cetomacrogol 1000

Vue d'ensemble

Description

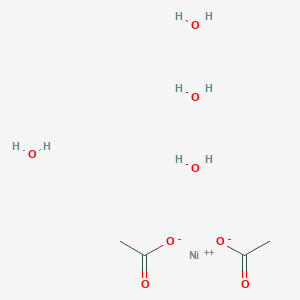

Cetomacrogol 1000 is a nonionic surfactant used in various pharmaceutical formulations. It is known for its ability to stabilize emulsions and is commonly used in combination with other substances such as cetostearyl alcohol to enhance its emulsifying properties. The studies have shown that this compound can form gel networks in continuous phases of emulsions, which are not fully formed immediately after preparation but build up over time, affecting the rheological properties of the emulsions .

Synthesis Analysis

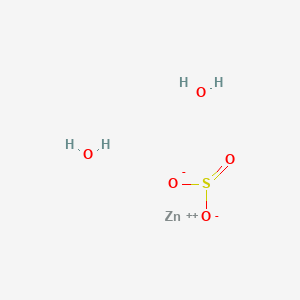

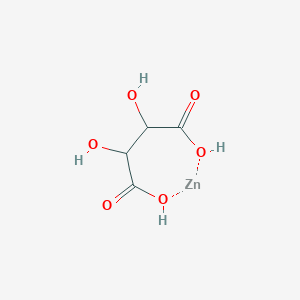

The synthesis of this compound involves the ethoxylation of cetyl alcohol, resulting in a compound with a hydrophilic polyoxyethylene chain. This process is not directly detailed in the provided papers, but the interaction of this compound with cetyl alcohol and water has been studied, indicating the formation of complexes characterized by various techniques such as scanning electron microscopy and small-angle X-ray diffraction .

Molecular Structure Analysis

This compound micelles in water have been found to be spherical with a micellar weight of approximately 101,000. The hydration of these micelles has been studied, and it was found that about 1.96 g of water hydrates 1 g of cetomacrogol . The molecular structure of this compound allows it to interact with various compounds, affecting their solubilization and the properties of the micelles .

Chemical Reactions Analysis

The interaction of this compound with other compounds has been observed, such as the formation of a bonded complex with gallate antioxidants, which affects the phase equilibria of the system containing this compound, water, and benzaldehyde . Additionally, this compound-induced hemolysis has been investigated, revealing the participation of hydroxyl radicals in the process .

Physical and Chemical Properties Analysis

The critical micelle concentration (CMC) of this compound has been determined using various methods, with results indicating a CMC of around 0.006 to 0.008 percent. The presence of sodium chloride in solutions was found to decrease the CMC . The rheological properties of this compound are influenced by temperature, with gel networks showing variations in viscosity and compliance correlated with thermal-phase transitions . The processing of cetomacrogol ointment has been studied, revealing that yield stress, a rheological parameter, is strongly influenced by filling temperature and mixing speed .

Applications De Recherche Scientifique

Cetomacrogol 1000 : Une analyse complète des applications de la recherche scientifique

Solubilisateur cosmétique et pharmaceutique : this compound est largement utilisé comme solubilisateur dans les formulations cosmétiques et pharmaceutiques. Sa capacité à dissoudre des ingrédients qui sont autrement insolubles ou difficiles à solubiliser améliore les performances et la stabilité des produits tels que les crèmes, les lotions et les pommades .

Agent émulsifiant : En tant qu'agent émulsifiant, this compound aide à stabiliser les mélanges d'huile et d'eau, ce qui est essentiel pour créer un produit homogène qui ne se sépare pas avec le temps. Cette propriété est particulièrement précieuse dans la production de crèmes, de lotions et d'autres applications topiques .

Science et génie des matériaux : Dans le domaine de la science et du génie des matériaux, this compound contribue aux progrès de technologies telles que la bioimpression 3D et l'impression 3D. Il joue un rôle dans le développement de nouveaux matériaux pour les batteries, les supercondensateurs, les piles à combustible et les tests microbiologiques .

Recherche sur les propriétés physico-chimiques : Les propriétés physico-chimiques des mélanges contenant du this compound ont fait l'objet d'un intérêt de recherche. Des études se sont concentrées sur des aspects tels que l'excès molaire d'énergie de Gibbs de la formation de micelles mixtes entre les tensioactifs et ses interactions avec d'autres composés .

Applications dans l'industrie alimentaire : Dans l'industrie alimentaire, this compound sert de solubilisateur et d'émulsifiant pour garantir la cohérence et la stabilité du produit. Il contribue à maintenir la texture et la durée de conservation souhaitées de divers produits alimentaires .

Base de pommade : En raison de ses propriétés émollientes, this compound est souvent utilisé comme base de pommade en pharmacie. Il fournit une base non grasse qui facilite l'absorption des ingrédients actifs par la peau .

7. Solubilisation des huiles essentielles et des vitamines Il est également utilisé pour solubiliser les huiles essentielles, les huiles de vitamines et les médicaments à faible solubilité dans l'eau, ce qui en fait un outil indispensable dans les milieux de recherche et le développement de produits commerciaux .

Outil de recherche : this compound est utilisé comme outil de recherche en raison de son comportement prévisible et de ses interactions avec d'autres substances. Cela en fait un atout précieux dans les études scientifiques explorant de nouvelles formulations ou de nouveaux types de produits .

Orientations Futures

Cetomacrogol 1000 is used as an oil in water (O/W) emulsifier for creams/lotions, and a wetting agent . It is also used as a solubilizer of essential oils, vitamin oils, and drugs of low water solubility . Its future directions could include further exploration of its uses in pharmaceutical and cosmetic products.

Mécanisme D'action

Target of Action

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant . It is primarily used as an emulsifier and solubilizer in various industries, including food, cosmetics, and pharmaceuticals . Its primary targets are essential oils, vitamin oils, and drugs with low water solubility .

Mode of Action

This compound acts as an oil-in-water (O/W) emulsifier . It works by reducing the surface tension between two immiscible (unmixable) substances, such as oil and water, allowing them to form a stable, homogenous mixture . This is particularly useful in the formulation of creams and lotions, where it helps to evenly distribute the active ingredients .

Biochemical Pathways

For instance, by solubilizing essential oils or drugs, it can enhance their dispersion in aqueous solutions, potentially improving their absorption and distribution in the body .

Pharmacokinetics

As a topical agent, it is generally considered to have minimal systemic absorption . Its primary function is to improve the delivery and absorption of other substances at the site of application .

Result of Action

The main result of this compound’s action is the formation of stable emulsions, which can enhance the delivery and efficacy of other substances . By solubilizing oils and drugs, it can improve their dispersion in aqueous solutions, potentially enhancing their bioavailability and therapeutic effects .

Action Environment

This compound is stable under moderately strong acid and alkaline conditions . This stability allows it to maintain its emulsifying and solubilizing properties in various environments, making it a versatile ingredient in many formulations . The exact influence of environmental factors on its action, efficacy, and stability may depend on the specific formulation and conditions of use .

Analyse Biochimique

Biochemical Properties

Cetomacrogol 1000 acts as an oil-in-water (O/W) emulsifier and solubilizer for essential oils, vitamin oils, and drugs of low water solubility . It is stable under moderately strong acid and alkaline conditions

Cellular Effects

It has been suggested that it may cause hemolysis, a process where red blood cells rupture and release their contents into surrounding fluid . This process is believed to involve the formation of peroxides and the hydroxyl radical .

Molecular Mechanism

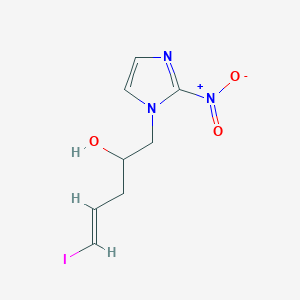

This compound is produced by the ethoxylation of cetyl alcohol, resulting in a compound with the general formula HO (C 2 H 4 O) n C 16 H 33 .

Temporal Effects in Laboratory Settings

This compound is known to be stable under moderately strong acid and alkaline conditions

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKTBGFQGKQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H114O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046708 | |

| Record name | Polyethylene glycol (20) hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cetomacrogol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

9004-95-9 | |

| Record name | Cetomacrogol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan- l-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

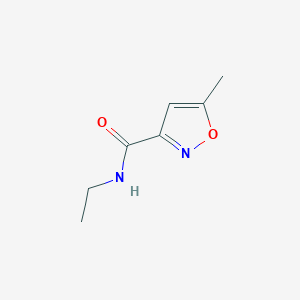

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)